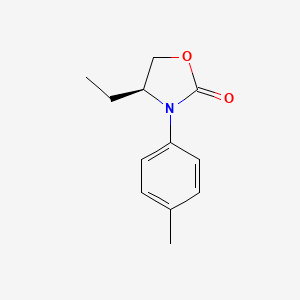
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds that have been widely studied for their potential applications in various fields, including medicinal chemistry and organic synthesis. The chiral nature of this compound makes it particularly interesting for asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate chiral amine with an aldehyde or ketone, followed by cyclization. One common method involves the use of (S)-4-ethyl-2-oxazolidinone as a starting material, which is reacted with 4-methylbenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the synthesis of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its biological activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives
Uniqueness
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both an ethyl group and a 4-methylphenyl group
Eigenschaften
CAS-Nummer |
572923-06-9 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(4S)-4-ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-10-8-15-12(14)13(10)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
YVUBAWKRZSEUIW-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C |
Kanonische SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


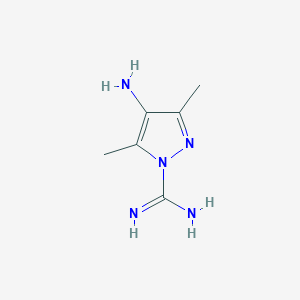
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)




![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)


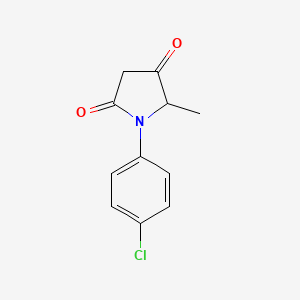
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
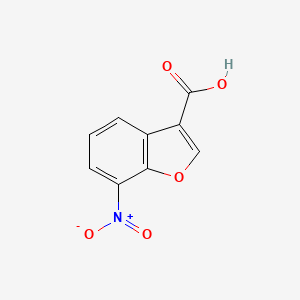
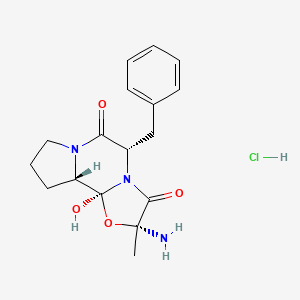
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
